Ethyl 2,4,6-trimethylbenzoate
CAS No.: 1754-55-8
Cat. No.: VC21217261
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1754-55-8 |
---|---|
Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | ethyl 2,4,6-trimethylbenzoate |
Standard InChI | InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
Standard InChI Key | ZXTXIZPSMQCYBN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1C)C)C |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1C)C)C |
Introduction
Physical and Chemical Properties
Structure and Basic Properties
Ethyl 2,4,6-trimethylbenzoate has the molecular formula C₁₂H₁₆O₂ with a molar mass of 192.25 g/mol . It features a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and an ethyl ester functional group. The structural representation can be understood through its SMILES notation: CCOC(=O)C1=C(C=C(C=C1C)C)C .
The compound exists as a clear liquid at room temperature, ranging in color from colorless to light yellow or red depending on purity and storage conditions . It is insoluble in water but soluble in most organic solvents, which is consistent with its lipophilic character .
Table 1: Basic Physical Properties of Ethyl 2,4,6-trimethylbenzoate
Spectroscopic Properties
The structural identification of ethyl 2,4,6-trimethylbenzoate can be confirmed through various spectroscopic techniques. The International Chemical Identifier (InChI) provides a standardized representation of its chemical structure: InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 .
Mass spectrometric analysis of ethyl 2,4,6-trimethylbenzoate reveals characteristic adduct formations with corresponding m/z values, which can be utilized for identification and quantification purposes .
Table 2: Predicted Collision Cross Section Data for Ethyl 2,4,6-trimethylbenzoate
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 193.12232 | 142.3 |
[M+Na]⁺ | 215.10426 | 155.7 |
[M+NH₄]⁺ | 210.14886 | 150.6 |
[M+K]⁺ | 231.07820 | 149.2 |
[M-H]⁻ | 191.10776 | 144.4 |
[M+Na-2H]⁻ | 213.08971 | 148.4 |
[M]⁺ | 192.11449 | 144.8 |
[M]⁻ | 192.11559 | 144.8 |
This collision cross-section data is valuable for analytical chemists working with ion mobility-mass spectrometry techniques for the identification and characterization of this compound in complex mixtures .
Synthesis Methods
The synthesis of 2,4,6-trimethylbenzoic acid, as described in patent literature, involves a series of reactions including acylation, chloroform reaction, and hydrolysis . The process begins with mesitylene (1,3,5-trimethylbenzene) and chloroacetyl chloride as starting materials .
In the first step, mesitylene undergoes an acylation reaction with chloroacetyl chloride in the presence of a loaded iron oxide catalyst to form 2,4,6-trimethylchloroacetophenone . The reaction conditions typically involve temperatures around 80°C with reaction times of approximately 6 hours . This step has been reported to achieve conversions up to 97% with selectivity around 98% .
The second step involves a chloroform reaction using sodium hypochlorite (10-20% mass concentration) and a quaternary ammonium salt as a phase transfer catalyst . This is followed by a hydrolysis reaction, extraction, acid neutralization, and recrystallization to obtain high-purity 2,4,6-trimethylbenzoic acid .
Once the 2,4,6-trimethylbenzoic acid is obtained, it can be esterified with ethanol to produce ethyl 2,4,6-trimethylbenzoate. This esterification typically follows standard procedures for carboxylic acid esterification, such as Fischer esterification, which involves the reaction of the acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Applications
Industrial Applications
Ethyl 2,4,6-trimethylbenzoate serves primarily as an intermediate in organic synthesis . Its reactivity, particularly at the ester functional group, makes it valuable for the preparation of various derivatives with applications in specialty chemicals.
The parent acid, 2,4,6-trimethylbenzoic acid, is used as an intermediate in the synthesis of:
As the ethyl ester derivative, ethyl 2,4,6-trimethylbenzoate preserves many of the structural features that make the parent acid valuable while modifying its physical properties and reactivity. The ester group can be hydrolyzed to regenerate the acid or can undergo various transformations that are characteristic of ester functional groups.
Research Applications
In research settings, ethyl 2,4,6-trimethylbenzoate has been investigated for potential applications in materials science. The highly substituted aromatic structure combined with the ester functionality creates a molecule with interesting electronic and structural properties.
The compound must be stored properly to maintain its integrity. Recommended storage conditions include keeping it sealed in a dry environment at room temperature . This prevents hydrolysis of the ester group and oxidation of the aromatic ring, which could lead to degradation and discoloration.
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